molecular formula C4H11O4P B160102 Dimethyl (1-hydroxyethyl)phosphonate CAS No. 10184-66-4

Dimethyl (1-hydroxyethyl)phosphonate

Cat. No.: B160102
CAS No.: 10184-66-4
M. Wt: 154.1 g/mol
InChI Key: KZHGNHTVCUWRKR-UHFFFAOYSA-N
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Description

Dimethyl (1-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C4H11O4P It is characterized by the presence of a phosphonate group attached to a hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (1-hydroxyethyl)phosphonate can be synthesized through the reaction of dimethyl phosphite with acetaldehyde. The reaction typically proceeds via a Pudovik reaction, where the addition of dimethyl phosphite to acetaldehyde occurs in the presence of a base catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketophosphonates.

    Substitution: Halogenated phosphonates.

    Hydrolysis: Phosphonic acids.

Scientific Research Applications

Dimethyl (1-hydroxyethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl (1-hydroxyethyl)phosphonate involves its interaction with biological targets, such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison: Dimethyl (1-hydroxyethyl)phosphonate is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological propertiesTrichlorfon, on the other hand, is a well-known insecticide, highlighting the diverse uses of hydroxyphosphonates .

Properties

IUPAC Name

1-dimethoxyphosphorylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGNHTVCUWRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872272
Record name Dimethyl (1-hydroxyethyl)phosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10184-66-4
Record name Dimethyl P-(1-hydroxyethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10184-66-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (1-hydroxyethyl)phosphonate
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Record name Dimethyl (1-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (1-hydroxyethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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